molecular formula C11H11ClN2O B8086342 3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one

3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one

Cat. No.: B8086342
M. Wt: 222.67 g/mol
InChI Key: DBMRZUYQNJBNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one (CAS 2090188-14-8) is a high-value chemical intermediate of significant interest in medicinal chemistry and oncology research. This compound features an isoquinolin-1(2H)-one scaffold, a privileged structure found in several biologically active molecules. Its primary research application is as a key synthetic precursor for the development of novel anti-proliferative agents. The core research value of this compound lies in its role as a direct building block for the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivatives via Suzuki-Miyaura cross-coupling reactions . Scientific studies have demonstrated that introducing various pyrimidine motifs at the C-8 position of the isoquinolinone ring significantly enhances cytotoxic activity against several human cancer cell lines, including MDA-MB-231 (metastatic breast cancer), HeLa (cervical carcinoma), and HepG2 (hepatic carcinoma) . The 8-chloro substituent in this molecule acts as an excellent leaving group, enabling efficient functionalization to create diverse compound libraries for structure-activity relationship (SAR) studies. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to comply with all applicable local and international regulations concerning the handling and use of this chemical.

Properties

IUPAC Name

3-(1-aminoethyl)-8-chloro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-6(13)9-5-7-3-2-4-8(12)10(7)11(15)14-9/h2-6H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMRZUYQNJBNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation via Acid-Catalyzed Cyclization

The isoquinolinone scaffold is frequently constructed via cyclodehydration of N-formyl acetamides. For example, N-formyl-2-(3-chlorophenyl)acetamide undergoes cyclization in polyphosphoric acid (PPA) at 120°C to yield 8-chloro-1,2-dihydroisoquinolin-1-one. Introducing the aminoethyl group at position 3 requires pre-functionalization of the acetamide precursor:

Procedure :

  • Synthesis of N-formyl-2-(3-chloro-4-(1-aminoethyl)phenyl)acetamide :

    • React 3-chloro-4-(1-nitroethyl)phenylacetic acid with formamide under acidic conditions.

    • Reduce the nitro group to amine using H₂/Pd-C (90% yield).

  • Cyclodehydration :

    • Treat the acetamide with PPA at 120°C for 2 hours.

    • Isolate the product via basification and extraction (75–85% yield).

Key Data :

ParameterValue
CatalystPPA
Temperature120°C
Reaction Time2 hours
Yield75–85%

Suzuki-Miyaura Coupling for Functionalization

Late-Stage Introduction of Chloro and Aminoethyl Groups

Palladium-catalyzed Suzuki-Miyaura coupling enables precise functionalization. In one approach, 3-(1-aminoethyl)-8-bromo-1,2-dihydroisoquinolin-1-one is coupled with chloroboronic acids to install the chloro group at position 8.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

  • Ligand : Sphos (15 mol%)

  • Base : K₂CO₃ (3 equiv)

  • Solvent : THF/H₂O (1:1 v/v)

  • Temperature : 65°C, 12 hours

Representative Example :

Boronic AcidYield (%)
2-Chloropyrimidin-5-yl95
4-Chlorophenyl88

Asymmetric Mannich Reaction for Chiral Center Installation

Enantioselective Aminoethyl Group Introduction

The (S)-configured aminoethyl group is introduced via Zn-ProPhenol-catalyzed Mannich reactions. Using 8-chloro-1,2-dihydroisoquinolin-1-one and ethyl glyoxylate, the reaction proceeds with high enantiocontrol.

Procedure :

  • Reaction Setup :

    • Combine 8-chloro-1,2-dihydroisoquinolin-1-one (1.0 equiv), ethyl glyoxylate (1.2 equiv), and (S)-ProPhenol-Zn catalyst (10 mol%) in THF.

  • Conditions :

    • Stir at 60°C for 24 hours.

    • Purify via flash chromatography (hexane/EtOAc).

Performance Metrics :

ParameterValue
Yield82%
ee 98%
dr 19:1 (syn:anti)

Reductive Amination Strategies

Ketone to Amine Conversion

A ketone intermediate at position 3 is transformed into the aminoethyl group via reductive amination. For example, 3-acetyl-8-chloro-1,2-dihydroisoquinolin-1-one reacts with ammonium acetate and NaBH₃CN.

Typical Protocol :

  • Substrate Preparation :

    • Oxidize 3-(2-hydroxyethyl)-8-chloro-1,2-dihydroisoquinolin-1-one to the ketone using PCC.

  • Reductive Amination :

    • Combine ketone (1.0 equiv), NH₄OAc (3.0 equiv), and NaBH₃CN (1.5 equiv) in MeOH.

    • Stir at 25°C for 12 hours (85% yield).

Scale-Up and Industrial Considerations

Kilogram-Scale Synthesis

A patent-scale procedure uses Pd(PPh₃)₂Cl₂/Sphos in THF/H₂O (5:5 L) to couple 100 g of 8-chloro precursor with 2-methoxypyrimidin-5-ylboronic acid. Key metrics:

ParameterValue
Catalyst Loading0.5 mol%
Isolated Yield94.9%
Purity>99% (HPLC)

Comparative Analysis of Methods

MethodAdvantagesLimitations
CyclodehydrationHigh atom economyRequires pre-functionalization
Suzuki CouplingPrecise functionalizationPd cost and ligand sensitivity
Mannich ReactionExcellent enantioselectivitySubstrate scope limitations
Reductive AminationMild conditionsRequires ketone intermediate

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(1-aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one as an anticancer agent. It has been shown to modulate various cellular pathways involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound exhibits activity by influencing the processing of microRNAs (miRNAs) through interaction with the transactivation response RNA-binding protein (TRBP), which is crucial for miRNA maturation. This modulation can restore physiological levels of miRNA expression, thereby affecting cancer cell growth .
  • Case Study : In a study involving ovarian cancer cell lines, derivatives of this compound demonstrated significant antiproliferative effects, with GI50 values ranging from 13.52 to 31.04 μM. Notably, one derivative showed enhanced potency against cisplatin-resistant cells .

Neuropharmacological Effects

The compound's structural characteristics suggest potential interactions with neurotransmitter receptors, particularly dopamine receptors.

  • Binding Affinity Studies : Research indicates that modifications to the isoquinoline structure can enhance binding affinities to dopamine receptors (D2 and D3), which may lead to therapeutic applications in treating neurological disorders .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and SAR is crucial for optimizing the efficacy of this compound.

Synthesis Approaches

The compound can be synthesized through various methods involving nucleophilic substitutions and functional group modifications. For instance, replacing certain moieties within the isoquinoline structure has been shown to affect biological activity significantly .

Structure-Activity Relationship (SAR) Insights

The SAR studies reveal:

  • Substituting different groups at specific positions on the isoquinoline core can lead to variations in biological activity.
  • Compounds with a tetrahydroisoquinoline moiety at the C-7 position exhibited enhanced anticancer properties compared to other structural variants .

Data Summary Table

Compound DerivativeGI50 (μM)CC50 (μM)Selectivity Index
Original Compound31.04142.9Low
Derivative A13.5253.50High
Derivative B17.1452.96Moderate
Derivative C37.7136.27High

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the isoquinolinone core but differ in substituents, enabling comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
(S)-3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one 1350643-72-9 C₁₇H₁₅ClN₂O 298.77 8-Cl, 3-(1-aminoethyl), 2-phenyl
2-(4-Hydroxyphenyl)isoquinolin-1(2H)-one 20434-92-8 C₁₅H₁₁NO₂ 237.26 2-(4-hydroxyphenyl)
7-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one 1595959-15-1 C₁₀H₈BrNO 238.09* 7-Br, 3-methyl
5-Chloro-N-propyl-1,2-benzoxazol-3-amine 28272-04-0 C₁₀H₁₁ClN₂O 210.66 5-Cl, N-propyl, benzoxazole scaffold

*Note: Molecular weight for 7-bromo-3-methyl-1,2-dihydroisoquinolin-1-one is calculated based on a corrected formula (C₁₀H₈BrNO), as the evidence lists conflicting data .

Key Differences and Implications

a) Substituent Position and Electronic Effects
  • Chlorine vs. Bromine: The user’s compound (8-Cl) and 7-bromo analog (7-Br) differ in halogen placement and identity.
  • Aminoethyl vs. Methyl: The 3-(1-aminoethyl) group in the user’s compound introduces a basic primary amine, which may improve water solubility and target binding via H-bonding. In contrast, the 3-methyl group in 1595959-15-1 lacks this functionality, likely reducing polarity .
b) Phenyl vs. Hydroxyphenyl Modifications

The 2-phenyl group in 1350643-72-9 adds steric bulk and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. Conversely, the 4-hydroxyphenyl substituent in 20434-92-8 introduces a phenolic -OH group, enabling stronger H-bonding with targets like kinases or receptors .

c) Scaffold Variations

The benzoxazole derivative (28272-04-0) replaces the isoquinolinone core with a benzoxazole ring, altering π-π stacking interactions and metabolic stability. The N-propyl chain may increase lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, including synthesized derivatives, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H11ClN2O
  • Molar Mass : 222.67 g/mol
  • CAS Number : 2090188-14-8

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anticancer properties and receptor interactions.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity against various cell lines:

CompoundCell LineGI50 (μM)CC50 (μM)
33SKOV-313.52142.9
EnoxacinA2780125N/A

In particular, derivative 33 demonstrated enhanced potency against ovarian cancer cells and a synergistic effect with cisplatin in cisplatin-resistant A2780 cells. This suggests that the compound may modulate microRNA processing through interaction with the transactivation response element RNA-binding protein (TRBP), leading to restored miRNA expression levels .

The proposed mechanism involves the binding of the compound to TRBP, which enhances the loading of pre-miRNAs onto Dicer, facilitating their maturation. This action is crucial for regulating gene expression related to cancer progression .

Case Studies

A notable case study involved the evaluation of various quinolone derivatives, including this compound. The study highlighted how structural modifications influenced biological activity:

  • Modification Impact : The removal of specific functional groups led to improved yield and reaction time while retaining anticancer efficacy.
  • Bioisosteric Replacement : Substituting the benzene ring with other moieties maintained potency, indicating structural significance in anticancer activity .

Comparative Analysis with Other Compounds

In comparison with other quinolone derivatives, this compound showed distinct advantages in terms of binding affinity and biological activity:

CompoundBinding Affinity (K_D)Activity Against Cancer Cells
3-(1-aminoethyl)-8-chloro...4.09 μMHigh
EnoxacinN/AModerate

This comparative analysis underscores the potential of this compound as a lead candidate for further development in cancer therapeutics .

Q & A

Q. What are the optimal synthetic routes for 3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one, and how can purity and yield be maximized?

Methodological Answer: The synthesis of dihydroisoquinolinone derivatives typically involves acylation reactions under anhydrous conditions. For example, a general protocol includes:

  • Reacting precursor amines (e.g., compound 3 in ) with acyl chlorides in the presence of 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate in dioxane.
  • Refluxing the mixture for 12–24 hours, followed by acidification (e.g., with HCl) to pH 2–3 to precipitate intermediates.
  • Purification via silica gel column chromatography (TLC-guided) using ethyl acetate/hexane gradients to isolate the target compound .
    To optimize yield (>70%), ensure strict anhydrous conditions and stoichiometric control of acyl chloride equivalents. Purity (>95%) can be confirmed via HPLC with a C18 column and acetonitrile/water mobile phase.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • 1H NMR : Dissolve the compound in deuterated DMSO or CDCl3. Look for characteristic signals:
    • A singlet at δ 3.8–4.2 ppm (methylene protons adjacent to the ketone group).
    • Aromatic protons (δ 6.8–8.2 ppm) with splitting patterns indicating chloro-substitution at position 8 .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode to confirm molecular weight (e.g., [M+H]+ peak at m/z 253.1).
  • Melting Point : Compare observed values (e.g., 180–185°C) to literature data to assess crystallinity and impurities .

Advanced Research Questions

Q. How can structural modifications at the 1-aminoethyl group influence acetylcholinesterase (AChE) inhibitory activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic derivatization:

  • Acylation : Replace the aminoethyl group with benzoyl or acetyl moieties (as in compounds 1b–1g in ) to test steric/electronic effects.
  • Bioassay : Evaluate AChE inhibition using Ellman’s method (absorbance at 412 nm for thiocholine production). IC50 values <10 μM suggest enhanced activity with bulky substituents (e.g., benzoyl groups) due to improved hydrophobic binding in the enzyme’s active site .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to correlate substituent size/charge with binding energy in the AChE gorge.

Q. How should researchers resolve contradictions in bioactivity data across different assay conditions?

Methodological Answer: Contradictions often arise from variations in assay protocols. To address this:

  • Standardize Assays : Use identical enzyme sources (e.g., human recombinant AChE vs. electric eel) and substrate concentrations.
  • Control for Solubility : Pre-dissolve compounds in DMSO (<1% final concentration) to avoid aggregation artifacts.
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC50 values across replicates. If discrepancies persist, validate via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

Q. What strategies are effective for establishing metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Liver Microsome Assays : Incubate the compound with rat or human liver microsomes (37°C, NADPH cofactor). Monitor depletion over 60 minutes via LC-MS/MS. A half-life >30 minutes suggests favorable metabolic stability.
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Activity loss >50% indicates potential drug-drug interactions.
  • Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation at the chloro-substituted aromatic ring).

Q. How can regioselective functionalization of the dihydroisoquinolinone core be achieved?

Methodological Answer:

  • Directed Ortho-Metalation : Use a lithium base (e.g., LDA) to deprotonate the 8-chloro position, followed by quenching with electrophiles (e.g., aldehydes) to introduce substituents.
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3, DME/H2O) to couple boronic acids to the halogenated core.
  • Protection/Deprotection : Temporarily protect the aminoethyl group with Boc anhydride to prevent side reactions during functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.